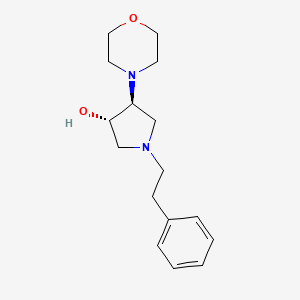![molecular formula C21H15N3O4 B6052632 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research.
Mecanismo De Acción
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains. However, the compound has also been found to exhibit cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. Additionally, it exhibits potent biological activity, which makes it an excellent candidate for various biological assays. However, the compound has several limitations. It exhibits cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry. Moreover, the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its biological activity.
Direcciones Futuras
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several potential future directions for scientific research. One potential direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Additionally, the compound can be modified to reduce its cytotoxicity against normal cells, which would increase its potential application in the field of medicinal chemistry. Moreover, the compound can be used as a building block for the synthesis of new materials with potential applications in various fields. Finally, the compound can be studied for its potential application in the field of agriculture, where it can be used as a pesticide or herbicide.
Métodos De Síntesis
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves a series of chemical reactions. The compound is synthesized by reacting 5-methyl-2-aminobenzoxazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activities. Moreover, it has been studied for its potential application in the field of material science, where it has been used as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-6-11-19-17(12-13)23-21(28-19)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGQSAJWCJSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-cyclohexylethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052562.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
